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2-Aminoquinazolin-8-ol

Cat. No.: B13094899
M. Wt: 161.16 g/mol
InChI Key: KWGOZYSCLJRWQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminoquinazolin-8-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery research, built upon the versatile quinazoline scaffold. Quinazoline derivatives are recognized as privileged structures in medicinal chemistry due to their diverse biological activities and presence in over 200 naturally occurring alkaloids . Researchers value this scaffold for its broad potential and diverse chemical reactivities, which allow for the construction of complex molecules for pharmacological screening . Although specific biological data for this compound is limited in the public domain, closely related 2-aminoquinazolin-4(3H)-one derivatives have demonstrated potent and selective antiviral activity against severe acute respiratory syndrome coronaviruses, including SARS-CoV-2 and MERS-CoV, making this chemical class a promising lead for developing new antiviral agents . The structural features of the quinazoline core are also known to be key pharmacophores in the design of inhibitors for various enzymes, such as tyrosine kinases, and are found in several approved oncology drugs . This compound serves as a valuable building block for synthesizing novel quinazoline analogues, enabling structure-activity relationship (SAR) studies and the exploration of new therapeutic areas. As a research tool, it is ideal for investigating synthetic methodology and developing new protocols for constructing pharmacologically active scaffolds . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B13094899 2-Aminoquinazolin-8-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

2-aminoquinazolin-8-ol

InChI

InChI=1S/C8H7N3O/c9-8-10-4-5-2-1-3-6(12)7(5)11-8/h1-4,12H,(H2,9,10,11)

InChI Key

KWGOZYSCLJRWQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(N=C2C(=C1)O)N

Origin of Product

United States

Derivatization and Structural Modification Strategies of 2 Aminoquinazolin 8 Ol

Functionalization at Amino (C2) and Hydroxyl (C8) Positions

The amino group at the C2 position and the hydroxyl group at the C8 position are reactive handles for introducing a variety of substituents. The C2-amino group can undergo reactions such as N-alkylation, N-arylation, and acylation. For instance, studies on related 2-aminoquinazoline (B112073) structures have demonstrated that this amino group can be functionalized with aminoalkyl chains containing tertiary amines to enhance solubility and biological receptor affinity. mdpi.commdpi.com The synthesis often involves the reaction of a 2-chloroquinazoline (B1345744) precursor with the desired amine. chim.it

Protection of the 2-amino moiety, for example using pivalic anhydride (B1165640), is a common strategy to allow for selective reactions at other positions of the quinazoline (B50416) ring. hilarispublisher.com The protecting group can then be removed to restore the amino functionality. hilarispublisher.com

The hydroxyl group at the C8 position is amenable to O-alkylation to form ether linkages. This can be achieved under basic conditions. While specific examples for the 8-ol position are less commonly detailed in broad literature, the general reactivity of phenolic hydroxyls on heterocyclic systems is well-established.

Introduction of Diverse Substituents on the Quinazoline Ring System

Beyond direct functionalization of the amino and hydroxyl groups, the quinazoline ring itself can be substituted with various chemical moieties.

The introduction of halogen atoms (fluorine, chlorine, bromine) onto the quinazoline scaffold is a key strategy in medicinal chemistry, often influencing the electronic properties and metabolic stability of the molecule. rsc.orgresearchgate.net Halogenated quinazoline derivatives have been synthesized and studied for various applications. rsc.orgnih.gov For example, 7-bromo- and 7-chloro-2-amino-quinazolin-4(3H)-one derivatives have been synthesized as part of research into potential antiviral agents. nih.govresearchgate.net The synthesis often starts from a halogenated anthranilic acid, which is then cyclized to form the quinazoline ring system. nih.gov Another approach involves the direct chlorination of a quinazolinone intermediate using reagents like phosphorus oxychloride (POCl₃). hilarispublisher.comnih.gov

Table 1: Examples of Halogenation Strategies on Quinazoline Scaffolds

Starting Material Reagent(s) Product Type Reference
Substituted Anthranilic Acids Urea, then POCl₃ Chloro-substituted quinazolines nih.gov
2-Amino-6,7-dimethoxy-quinazolin-4-one POCl₃ 4-Chloro-6,7-dimethoxy-2-aminoquinazoline hilarispublisher.com
(E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline N-Bromosuccinimide (for bromination) Halogenated (Br-) quinazoline derivative rsc.org

This table presents generalized strategies that can be adapted for 2-Aminoquinazolin-8-ol.

Attaching alkyl and aryl groups to the quinazoline nucleus can be achieved through various synthetic methods. A prevalent method involves nucleophilic aromatic substitution (SₙAr) on a halo-quinazoline intermediate, typically a 2- or 4-chloroquinazoline (B184009). chim.itnih.gov The reaction of 2,4-dichloroquinazolines with various amines (aliphatic, benzylic, or anilines) consistently shows regioselectivity for substitution at the C4 position. nih.gov

Modern approaches also include metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions are used for the arylation of quinazoline scaffolds. organic-chemistry.org Microwave-mediated N-arylation of 4-chloroquinazolines has been reported as a fast and efficient protocol. schenautomacao.com.br Furthermore, C-H activation provides a direct route to functionalize the quinazoline ring without the need for pre-installed leaving groups. chim.it

Table 2: Selected Alkylation and Arylation Methods for Quinazolines

Method Catalyst/Reagent Position(s) Functionalized Description Reference
Nucleophilic Aromatic Substitution (SₙAr) Base (e.g., Et₃N, NaOAc) C4, C2 Reaction of chloroquinazolines with amines or other nucleophiles. chim.itnih.gov
[4+2] Annulation HCl C2, C4 Reaction of 2-amino aryl ketones with N-benzyl cyanamides to form N-benzyl-2-aminoquinazolines. mdpi.com
C-H Activation/Annulation Rhodium complexes C4 Direct functionalization of the quinazoline ring at the C-H bond. chim.it

This table illustrates common strategies applicable to the quinazoline framework.

The incorporation of side chains containing nitrogen and oxygen atoms is a common derivatization strategy. This is often accomplished by reacting a chloro-substituted quinazoline with an appropriate nucleophile. For example, 2-chloro-4-methoxyquinazolines can be prepared via a selective sodium methoxide-mediated substitution at the C4 position of a 2,4-dichloroquinazoline, followed by amination at the C2 position to introduce various amine side chains. chim.it

Researchers have also introduced aminoalkyl chains at the C2-position to improve compound properties. mdpi.com The synthesis of quinazolinone-amino acid hybrids involves joining different amino acids to the quinazolinone nucleus, introducing free amino or carboxylic acid groups that can form additional interactions with biological targets. nih.gov

Table 3: Synthesis of Quinazolines with N/O-Containing Side Chains

Precursor Reagent Resulting Moiety Reference
2,4-Dichloroquinazoline Sodium methoxide, then various amines 2-Amino-4-methoxyquinazoline chim.it
2-Chloro-4-(furan-2-yl)-6-bromoquinazoline Aminoalkylamines 2-(Aminoalkyl)amino-quinazoline mdpi.com
2-Chloroquinazolin-4(3H)-one Various anilines 2-Anilino-quinazolin-4(3H)-one nih.gov

This table highlights methods for introducing diverse side chains onto the quinazoline core.

Hybrid Molecule Design and Synthesis

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced or novel properties. mdpi.comresearchgate.netinnovareacademics.in This strategy has been applied to the quinazoline scaffold.

A notable example of molecular hybridization is the synthesis of quinazolinone-isoxazoline hybrids. mdpi.comresearchgate.net This strategy typically begins with the conversion of a quinazoline to a quinazolin-4(3H)-one. The synthesis of these hybrids is often achieved through a 1,3-dipolar cycloaddition reaction. mdpi.comnih.gov

The general synthetic pathway involves:

N-alkylation : The quinazolin-4(3H)-one is first N-alkylated with an allyl or propargyl group. For example, N-allylquinazolinone is prepared by reacting quinazolin-4(3H)-one with allyl bromide. mdpi.com

1,3-Dipolar Cycloaddition : The N-allyl or N-propargyl quinazolinone then undergoes a 1,3-dipolar cycloaddition reaction with a nitrile oxide (generated in situ from an oxime precursor). mdpi.comnih.gov This reaction is highly regioselective, leading to the formation of 3,5-disubstituted isoxazoline (B3343090) or isoxazole (B147169) rings fused with the quinazolinone core. mdpi.comresearchgate.net

These hybrid molecules merge the structural features of both the quinazolinone and the isoxazoline/isoxazole ring systems. mdpi.comrdd.edu.iq

Table 4: Synthesis of Quinazolinone-Isoxazoline Hybrids

Quinazolinone Precursor Dipolarophile Dipole Product Reference
N-allylquinazolin-4-one Alkene Arylnitriloxides Quinazolinone-isoxazoline hybrid mdpi.comresearchgate.net
N-propargylquinazolin-4-one Alkyne Arylnitriloxides Quinazolinone-isoxazole hybrid nih.gov

This table outlines the key components in the synthesis of quinazolinone-isoxazoline/isoxazole hybrids.

Development of Novel this compound Analogues

The development of novel analogues of this compound is primarily driven by the need to explore and optimize its potential therapeutic activities. The quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, and modifications at various positions of the ring can significantly influence biological activity. arabjchem.orgekb.eg For this compound, key sites for modification include the 2-amino group, the 8-hydroxyl group, and the quinazoline core itself.

Structure-activity relationship (SAR) studies on related 2-aminoquinazoline derivatives have shown that modifications to the 2-amino region can drastically alter potency and selectivity for various biological targets. acs.orgnih.gov For instance, the conversion of the primary 2-amino group to secondary or tertiary amines can have a profound impact on activity. acs.org Similarly, acylation of the 2-amino group to form amides is another common derivatization strategy.

The 8-hydroxyl group offers another point for diversification. It can be alkylated to form ethers or acylated to form esters, which can modulate the compound's lipophilicity, solubility, and interaction with biological targets. Furthermore, the benzene (B151609) portion of the quinazoline ring can be substituted with various functional groups, such as halogens or alkyl groups, to fine-tune electronic properties and steric interactions. researchgate.netmdpi.com

A study on 2-aminoquinazolin-4(3H)-ones as antimycobacterial agents revealed important SAR insights that could be extrapolated to this compound analogues. acs.org The study found that while the primary 2-amino group was important, certain secondary and tertiary amine substitutions were tolerated and maintained potency. acs.org

The following table summarizes the SAR of various 2-aminoquinazoline analogues based on published research, providing a framework for the potential development of novel this compound derivatives.

Compound SeriesModificationBiological Target/ActivityKey FindingsReference
2-Aminoquinazolin-4(3H)-ones Substitution at the 2-amino position (secondary and tertiary amines)AntimycobacterialSecondary and tertiary 2-amino analogues maintained some potency, indicating that substitution at this position is tolerated. acs.org acs.org
2-Aminoquinazolines Substitution at the 2-amino regionG9a-like protein (GLP) inhibitorsExtensive exploration of various amino substituents is necessary to understand SAR trends for selectivity. nih.gov nih.gov
4-Arylaminoquinazolines Substitution on the quinazoline ringAntitumorThe nature and positioning of substituents on the benzene and pyrimidine (B1678525) rings strongly influence properties. mdpi.comnih.gov mdpi.com
2,3,6-Trisubstituted quinazolin-4-ones Substitution at position 6 with bromine and at position 3 with a substituted benzalamino groupAnticancerSingle substitution at the sixth position appeared to be beneficial for increased antitumor activities. researchgate.net researchgate.net

The synthesis of such analogues often involves multi-step reaction sequences starting from appropriately substituted anthranilic acids or other precursors. arabjchem.orgsci-hub.se For example, novel 4-aminoquinazoline derivatives can be prepared from 4-chloroquinazoline intermediates, which are in turn synthesized from the corresponding quinazolinone. arabjchem.org A similar approach could be used to generate a library of this compound analogues by first preparing the core scaffold and then performing diversification reactions on the amino and hydroxyl groups.

Advanced Spectroscopic and Structural Characterization Techniques for 2 Aminoquinazolin 8 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for determining the basic carbon-hydrogen framework of a molecule.

¹H NMR: This technique provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (spin-spin splitting). For 2-aminoquinazolin-8-ol derivatives, the aromatic protons on the quinazoline (B50416) core typically appear in the range of δ 6.5–8.5 ppm. tsijournals.com The protons of the amino group (-NH₂) and the hydroxyl group (-OH) often appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration. tandfonline.com

¹³C NMR: This method identifies the number of unique carbon atoms in a molecule. The aromatic carbons of the quinazoline ring system generally resonate in the δ 110–160 ppm region. tsijournals.com The carbon atom bonded to the amino group (C2) and the carbonyl carbon in quinazolinone derivatives (C4) have characteristic chemical shifts that aid in structural confirmation. nih.govresearchgate.net

Table 1: Example ¹H and ¹³C NMR Data for a 2-Aminoquinazolinone Derivative Data for 7-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one nih.gov

NucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)Assignment
¹H NMR 11.55sOH, NH
9.25sNH
7.77sarom. CH (x2)
7.51t, J = 8.1arom. CH
7.26sarom. CH
6.83d, J = 8.1arom. CH
6.61d, J = 8.1arom. CH
¹³C NMR 160.38-C=O, C-OH
141.45-C2 (quinazolinone)
136.54-C8a, C1 (aniline)
134.49-C7
122.68-C8, C4 (aniline)
118.87-C6
109.91-C2,6 (aniline)
104.85-C4a

2D NMR (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. mdpi.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in tracing the connectivity of proton networks, such as those within the aromatic rings of the quinazoline scaffold. mdpi.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It is essential for unambiguously assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. mdpi.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two to four bonds. columbia.edu HMBC is vital for connecting molecular fragments that are not directly bonded through protons, such as linking substituents to the quinazoline core and identifying quaternary (non-protonated) carbons. columbia.eduuncw.edu

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

HRMS instruments can measure m/z values with very high precision (typically to four or five decimal places). osti.gov This accuracy allows for the determination of a compound's elemental formula. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, researchers can unequivocally confirm the chemical identity of a synthesized this compound derivative. nih.govmdpi.comnih.gov

Table 2: Representative HRMS Data for Quinazoline Derivatives

Compound FormulaIonCalculated m/zFound m/zReference
C₁₅H₁₀ClN₂O₃[M+H]⁺301.0375301.0375 nih.gov
C₇H₄Cl₂N₂[M]⁺185.9752185.9751 nih.gov
C₁₄H₉Cl₂N₃O₂[M]⁺321.0072321.0058 nih.gov
C₁₈H₁₃Cl₂N[M+H]⁺314.0500313.0425 nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). savemyexams.comspecac.com For this compound derivatives, IR spectroscopy can confirm the presence of key functional groups.

O-H Stretch: The hydroxyl group gives rise to a characteristic strong, broad absorption band in the region of 3200–3600 cm⁻¹. specac.com

N-H Stretch: The amino group typically shows one or two sharp to medium intensity bands in the 3300–3500 cm⁻¹ range. libretexts.org

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹. libretexts.org

C=N and C=C Stretch: The double bonds within the quinazoline ring system (C=N and C=C) produce a series of absorptions in the 1400–1650 cm⁻¹ region. libretexts.org

C-O Stretch: The C-O stretching vibration of the phenol (B47542) group is typically found in the 1260-1000 cm⁻¹ range. specac.com

Table 3: Characteristic IR Absorption Frequencies for Quinazoline Derivatives

Functional GroupVibrationTypical Wavenumber (cm⁻¹)Reference
Hydroxyl (-OH)Stretch, H-bonded3200 - 3600 (broad) tandfonline.comspecac.com
Amine (-NH)Stretch3300 - 3500 (medium) specac.comlibretexts.org
Aromatic C-HStretch3000 - 3100 (weak) libretexts.org
Carbonyl (C=O) (in quinazolinones)Stretch1640 - 1715 (strong, sharp) tandfonline.comspecac.com
Imine/Aromatic (C=N, C=C)Stretch1400 - 1650 (medium) libretexts.orgajol.info

X-ray Crystallography for Solid-State Molecular Structures

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, confirming the absolute connectivity and stereochemistry of the compound. For quinazoline derivatives, X-ray crystallography has been used to confirm the planar nature of the heterocyclic ring system and the spatial orientation of its substituents. ajol.infoacs.org The resulting crystal structure can also reveal intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice. ajol.info

Table 4: Example Single-Crystal X-ray Diffraction Data for a Quinazoline Derivative Data for compound 5aX, a 4-arylaminoquinazoline derivative ajol.info

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.3637(4)
b (Å)12.7902(2)
c (Å)13.2240(5)
α (°)90
β (°)117.030(5)
γ (°)90
Volume (ų)1862.75(12)
Z (molecules/unit cell)2

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as a definitive technique for determining the three-dimensional atomic arrangement of crystalline solids. uhu-ciqso.es For derivatives of this compound, this method provides precise data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding their structure-property relationships. uhu-ciqso.es

The process involves irradiating a single crystal of a this compound derivative with X-rays and analyzing the resulting diffraction pattern. uhu-ciqso.es This pattern is then used to construct an electron density map, from which the positions of individual atoms can be determined. unimi.it

Research Findings:

In a study on novel 4-arylaminoquinazoline derivatives, single-crystal X-ray diffraction was instrumental in confirming the molecular structure of compound 5aX. ajol.info The analysis revealed that the crystal belongs to the monoclinic system with the space group P21/c. ajol.info The detailed crystallographic data obtained from this analysis provides unambiguous proof of the compound's structure and conformation in the solid state. ajol.info Similarly, the crystal structures of other quinazoline derivatives, such as compounds 4a and 4h, have been determined using this technique, providing crucial data for understanding their chemical behavior. researchgate.net

Interactive Data Table: Crystallographic Data for a Quinazoline Derivative (Compound 5aX) ajol.info

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)12.3637(4)
b (Å)12.7902(2)
c (Å)13.2240(5)
α (°)90
β (°)117.030(5)
γ (°)90
Volume (ų)1862.75(12)
Z2

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. msu.edu When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the presence of chromophores and conjugated systems. units.it

For this compound and its derivatives, UV-Vis spectra can provide valuable information about the π-electron system of the quinazoline ring and the influence of various substituents on the electronic transitions. researchgate.net The absorption maxima (λmax) and molar absorptivity (ε) are key parameters obtained from these spectra. units.it

Research Findings:

Studies on various quinoline (B57606) derivatives, which share a similar heterocyclic core with quinazolines, have demonstrated the utility of UV-Vis spectroscopy. researchgate.net The absorption spectra of these compounds typically fall within the 300 to 500 nm range. researchgate.net The position and intensity of the absorption bands are influenced by the nature and position of substituents on the quinoline ring. researchgate.net For instance, the introduction of an amino group can cause a shift in the absorption wavelength. units.it The solvent environment can also play a significant role, leading to solvatochromic shifts in the absorption maxima. units.it

Interactive Data Table: UV-Vis Absorption Data for Substituted Benzenes units.it

SubstituentE2-band λmax (nm)E2-band εB-band λmax (nm)B-band εSolvent
-NH22308,6002801,400water
-COOH23010,000270800water
-O⁻2359,4002872,600base
-SH23610,000269700hexane

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable for relevant derivatives)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to study chemical species that possess unpaired electrons. wikipedia.orglibretexts.org This makes it particularly useful for characterizing organic radicals and metal complexes. wikipedia.org The fundamental principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins in a magnetic field rather than nuclear spins. wikipedia.org

The applicability of EPR to this compound derivatives would depend on whether they can form stable radical species or are part of a metal complex with an unpaired electron. rsc.org For instance, if a derivative were to undergo a one-electron oxidation or reduction, the resulting radical cation or anion could be studied by EPR. rsc.org

Research Findings:

While direct EPR studies on this compound itself are not widely reported, the technique has been applied to related systems. For example, in the study of certain palladium complexes, variable-temperature EPR spectroscopy revealed a transient signal corresponding to a triplet state. jhu.edu This indicates the presence of unpaired electrons and provides insight into the electronic structure and magnetic properties of the complex. jhu.edu The g-factor and hyperfine coupling constants are key parameters derived from an EPR spectrum, which can help identify the radical species and its environment. libretexts.org

Thermal Analysis Techniques (e.g., Thermogravimetric Measurements for stability research)

For this compound and its derivatives, understanding their thermal behavior is important for determining their suitability for various applications, as well as for storage and handling considerations.

Research Findings:

TGA studies on various organic compounds, including those with heterocyclic structures, have shown that decomposition often occurs in distinct steps. mdpi.com For example, the TGA of a Co(II)/pyrazole complex showed a multi-step decomposition process, starting with the loss of solvent molecules, followed by the decomposition of the organic ligand, and finally the decomposition of the inorganic salt. mdpi.com The decomposition temperature is a key indicator of thermal stability. researchgate.net For instance, TGA analysis of certain polymers revealed complete decomposition at around 600 °C. researchgate.net

Interactive Data Table: Example TGA/DSC Data Interpretation ardena.com

Temperature Range (°C)Observation (TGA)Observation (DSC)Interpretation
25 - 200Negligible mass lossEndothermic peak (~142°C)Melting of an anhydrous, non-solvated solid
> 200Significant mass loss-Onset of thermal degradation
70 - 100Initial mass lossEndothermic peak (~82°C)Loss of lattice water (dehydration)
280 - 440Second mass lossEndothermic peak (~430°C)Decomposition of the organic ligand

Elucidation of Regiochemistry, Tautomerism, and Conformational Preferences

The chemical behavior and biological activity of this compound and its derivatives are intrinsically linked to their regiochemistry, tautomeric forms, and conformational preferences.

Regiochemistry refers to the specific location of chemical reactions on a molecule. In the synthesis of derivatives, controlling the regioselectivity is crucial for obtaining the desired product.

Tautomerism is the phenomenon where a compound exists as a mixture of two or more interconvertible isomers, known as tautomers, which differ in the position of a proton and a double bond. wikipedia.org For this compound, keto-enol and amino-imino tautomerism are possible. The predominant tautomeric form can be influenced by the solvent, temperature, and pH. masterorganicchemistry.comresearchgate.net

Conformational preferences describe the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule can significantly impact its interactions with other molecules.

Research Findings:

The existence of different tautomers has been extensively studied in related heterocyclic systems. For example, studies on 2-pyridone and 2-hydroxypyridine (B17775) have shown that they exist as an equilibrium mixture of tautomeric forms. wikipedia.org Similarly, for 8-(benzo[d]thiazol-2-yl)quinolin-7-ol, the compound can exist as an enol tautomer which can undergo intramolecular proton transfer to a keto tautomer. mdpi.com Spectroscopic techniques like NMR and UV-Vis, along with computational methods, are often employed to study tautomeric equilibria. researchgate.netmdpi.com The synthesis of 2-amino-quinazolin-4(3H)-one derivatives has demonstrated the importance of regiochemistry, where reactions are directed to specific positions on the quinazolinone ring to achieve the desired structure-activity relationship. nih.gov

Computational and Theoretical Studies on 2 Aminoquinazolin 8 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to investigate the electronic properties and reactivity of molecules like 2-Aminoquinazolin-8-ol. By modeling the electron density, DFT can predict a wide array of molecular characteristics.

Mechanistic Studies of Reaction Pathways

While specific DFT studies on the reaction pathways for this compound are not prominent, the principles are well-established from research on related quinazolinone derivatives. researchgate.netmdpi.com DFT is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. For instance, in the synthesis of quinazoline (B50416) scaffolds, DFT can be used to map out the energy profile of cyclization reactions. mdpi.com This involves identifying the transition state structures and calculating the activation energy barriers, which determines the kinetic feasibility of a proposed reaction step. Such studies can clarify whether a reaction proceeds through a concerted or stepwise mechanism, providing chemists with a rational basis for optimizing reaction conditions. researchgate.net

Regioselectivity Predictions and Validation

The synthesis of substituted quinazolines can often lead to multiple regioisomers. DFT calculations are a powerful tool for predicting the most likely product. By comparing the activation energies for the formation of different possible isomers, researchers can determine the kinetically favored product. mdpi.com For a molecule like this compound, if a synthetic route involves, for example, the reaction of a substituted anthranilic acid derivative, DFT could predict whether the amino group will end up at position 2 versus other positions by modeling the respective transition states. These theoretical predictions are often in excellent agreement with experimental outcomes, thereby guiding synthetic strategies to achieve the desired isomer. mdpi.com

Conformational Analysis and Stability Predictions

The three-dimensional shape of a molecule is crucial to its function and properties. For this compound, conformational analysis would focus on the rotational barriers around the C-NH2 and C-OH bonds. DFT calculations can determine the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformers. Studies on similar heterocyclic systems have shown that Z-isomers can be stabilized by intramolecular hydrogen bonds compared to E-isomers. tandfonline.com For this compound, an intramolecular hydrogen bond could potentially form between the 8-hydroxyl group and the nitrogen at position 1, or between the 2-amino group and the nitrogen at position 3, influencing its preferred conformation.

Illustrative Conformational Energy of this compound

ConformerDihedral Angle (H-O-C8-C7)Relative Energy (kcal/mol)Hydrogen Bond Presence
A 0.00Yes (O-H···N1)
B 180°+2.5No
C 90°+1.8No

Note: This table is for illustrative purposes to demonstrate the type of data generated from DFT calculations and does not represent experimentally verified data for this specific molecule.

Electronic Structure and Molecular Orbital Analysis

DFT is highly effective for analyzing the electronic landscape of a molecule. ajchem-a.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. physchemres.orgresearchgate.net A small gap suggests high reactivity, as it is easier to excite an electron from the HOMO to the LUMO. physchemres.org

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. For this compound, the nitrogen atoms and the hydroxyl oxygen would be expected to be electron-rich regions, while the hydrogen atoms of the amino and hydroxyl groups would be electron-poor. bohrium.com

Illustrative Quantum Chemical Parameters for this compound

ParameterValueSignificance
EHOMO -5.8 eVElectron-donating ability
ELUMO -1.2 eVElectron-accepting ability
Energy Gap (ΔE) 4.6 eVChemical reactivity, stability
Dipole Moment (µ) 3.5 DMolecular polarity
Electronegativity (χ) 3.5 eVTendency to attract electrons

Note: This table is for illustrative purposes and is based on typical values for similar heterocyclic compounds. It does not represent experimentally verified data.

Quantum Chemical Calculations

While DFT is a form of quantum chemical calculation, this category also encompasses other methods. Ab initio methods like Hartree-Fock (HF) and post-HF methods, though more computationally expensive, can provide benchmark results. researchgate.net Quantum chemical calculations are broadly applied to predict a variety of properties. For instance, they are used to calculate structural and electronic properties that help in understanding how inhibitor molecules interact with metal surfaces in corrosion studies or with active sites in enzymes. ajchem-a.comphyschemres.org These calculations can provide insights into bond orders, atomic charges, and solvation energies, which are crucial for understanding a molecule's behavior in different environments. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a view of the molecule in motion, offering insights that static quantum calculations cannot. nih.gov By simulating the movements of atoms over time, MD can explore the conformational landscape, flexibility, and interactions of this compound, typically within a solvent or interacting with a biological macromolecule. frontiersin.org

An MD simulation of this compound in an aqueous solution would reveal its stable conformations and how it forms hydrogen bonds with surrounding water molecules. Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's structure over time, and the Solvent Accessible Surface Area (SASA), which quantifies the part of the molecule exposed to the solvent. frontiersin.org Such simulations are crucial for understanding how the molecule would behave in a biological context, for example, how it might approach and bind to the active site of a target protein. nih.govplos.org

Ab Initio Calculations for Geometric and Electronic Properties

Ab initio calculations, which are based on the fundamental principles of quantum mechanics without the use of empirical parameters, provide a rigorous framework for determining the properties of molecules. Methods like Density Functional Theory (DFT) are commonly employed to predict the geometric and electronic landscapes of quinazoline derivatives. researchgate.netresearchgate.net

Geometric Properties:

The geometry of a molecule, defined by its bond lengths, bond angles, and dihedral angles, is fundamental to its chemical reactivity and biological interactions. Theoretical calculations can predict these parameters with a high degree of accuracy. For quinazoline derivatives, studies have shown that the core ring structures generally maintain robust conformations, while side chains and functional groups exhibit more variability. researchgate.net The optimization of the molecular geometry using computational methods is a standard first step in understanding the molecule's stable three-dimensional arrangement.

Electronic Properties:

The electronic properties of a molecule, such as the distribution of electron density and the energies of its molecular orbitals, are key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and the potential for easier intramolecular charge transfer. researchgate.net

Computational studies on related quinazoline compounds have utilized methods like B3LYP/6-31G** to perform geometry optimizations and evaluate electronic properties. researchgate.net Such calculations can reveal that these molecules possess characteristics indicative of high chemical reactivity. researchgate.net

In Silico Modeling for Property Prediction (excluding ADMET profiles focusing on safety/toxicity)

In silico modeling encompasses a wide range of computational techniques used to predict the physicochemical and pharmacokinetic properties of chemical compounds. mdpi.com These methods are instrumental in the early stages of research for screening and prioritizing compounds with desirable characteristics. nih.gov Quantitative Structure-Property Relationship (QSPR) models, for example, correlate the chemical structure of a molecule with its physical properties. nih.gov

For this compound, in silico modeling can be used to predict a variety of properties that are important for its handling and potential utility. These predictions are based on the molecule's two-dimensional structure and can be performed using various software and web servers. mdpi.com

Predicted Physicochemical Properties:

In silico tools can estimate properties such as lipophilicity (LogP), solubility, and molecular weight. mdpi.comresearchgate.net Lipophilicity, often expressed as the logarithm of the partition coefficient between octanol (B41247) and water (LogP), is a critical parameter influencing a compound's behavior in both biological and chemical systems. mdpi.com While some models predict a full ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, the focus here is on properties not directly related to safety and toxicity. For instance, predicted LogP values can suggest whether a compound is more likely to be found in a lipid or aqueous environment. mdpi.com

Table 2: Examples of In Silico Predicted Properties for Drug Discovery (Non-Safety/Toxicity)

Property Description Relevance
Molecular Weight The sum of the atomic weights of all atoms in a molecule. researchgate.net Affects diffusion and transport properties. researchgate.net
LogP (Lipophilicity) The logarithm of the partition coefficient between an organic and an aqueous phase. mdpi.com Influences solubility and permeability. mdpi.com
Aqueous Solubility The maximum concentration of a compound that can dissolve in water. Important for formulation and bioavailability.

These computational and theoretical approaches provide a foundational understanding of the intrinsic properties of this compound, guiding further experimental investigation and application development.

Structure Activity Relationship Sar Studies for 2 Aminoquinazolin 8 Ol Analogues

Correlating Structural Modulations with Molecular Interaction Profiles

The interaction profile of quinazoline (B50416) derivatives is significantly influenced by structural modifications to the core scaffold. Molecular docking studies on various quinazoline analogues have shown that their binding affinity to target proteins is often dictated by a combination of hydrogen bonds, hydrophobic interactions, and π-stacking. For instance, the nitrogen atoms in the quinazoline ring frequently act as hydrogen bond acceptors, while the fused benzene (B151609) ring provides a platform for hydrophobic and aromatic interactions.

The potency of quinazoline derivatives often depends on the nature and position of substituents. abap.co.in The introduction of different functional groups can alter the molecule's electronic distribution and steric profile, thereby modulating its interaction with specific amino acid residues in a protein's active site. Studies on related heterocyclic compounds have demonstrated that substitutions at positions analogous to C4, C6, and C7 of the quinazoline ring can have promising effects on biological activity. abap.co.in The 2-amino group and the 8-hydroxyl group of 2-Aminoquinazolin-8-ol are key features that can participate in hydrogen bonding, acting as both donors and acceptors, which is crucial for anchoring the ligand within a binding pocket.

Identification of Key Pharmacophoric Features

Pharmacophore modeling is essential for identifying the key structural motifs required for the biological activity of a class of compounds. For quinazoline derivatives, several key pharmacophoric features have been identified through computational studies. These models often highlight the importance of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net

A typical pharmacophore model for a quinazoline-based inhibitor might include:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms at positions 1 and 3 of the quinazoline core are consistently identified as crucial HBAs.

Hydrogen Bond Donors (HBD): The 2-amino group is a primary HBD. The 8-hydroxyl group also serves as a key HBD, contributing to binding specificity and affinity.

Aromatic Ring (AR): The fused benzene ring of the quinazoline scaffold typically engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in the target protein. nih.gov

One study on pyrazolylaminoquinazoline derivatives generated pharmacophore hypotheses that included features such as two acceptors, one donor, one hydrophobic group, and a ring aromatic feature, which were found to be crucial for high inhibitory potency. researchgate.net

Computational SAR Modeling and Prediction

Computational methods are powerful tools for predicting the biological activity of novel compounds and understanding their SAR. Molecular docking and quantitative structure-activity relationship (QSAR) modeling are two of the most widely used techniques in this domain. nih.gov

Molecular Docking Studies

Molecular docking simulates the interaction between a ligand and a target protein to predict the preferred binding mode and affinity. For quinazoline derivatives, docking studies have been performed against various targets, including protein kinases like Epidermal Growth Factor Receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), as well as other enzymes. nih.govnih.gov These studies reveal that the quinazoline scaffold fits well into the ATP-binding pocket of many kinases.

The binding mode typically involves hydrogen bonds between the quinazoline core and backbone residues of the hinge region of the kinase. nih.gov For example, docking studies of various quinazoline analogues into the CDK2 active site revealed hydrogen bond interactions with residues like Lys129 and Asp145, alongside arene-cation interactions. nih.gov Similarly, studies targeting caspase-9 have shown that 2,4-diaminoquinazoline derivatives form key hydrogen bonds within the active site. abap.co.in The predicted binding energy (docking score) from these simulations often correlates with the experimentally observed biological activity. nih.gov

Table 1: Representative Molecular Docking Results for Quinazoline Analogues Against Various Protein Targets.
Compound ClassProtein TargetKey Interacting ResiduesPredicted Binding Energy (kcal/mol)Reference
8-(o-tolyl)quinazolinePD-L1Met115, Ala121Not Specified nih.gov
ThioxoquinazolineCDK2Glu12, Lys129, Asp145-2.9 to -0.6 nih.gov
2,4-diaminoquinazolineCaspase-9Arg217, Trp216, Asp218Not Specified abap.co.in
4-anilino-quinazolineEGFRHinge Region ResiduesNot Specified nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models use molecular descriptors, which are numerical representations of chemical information, to predict the activity of new analogues. nih.gov For quinazoline derivatives, various QSAR studies have been successfully conducted to predict their anticancer and antimicrobial activities. nih.govsdiarticle3.com

The development of a QSAR model typically involves calculating a wide range of descriptors, including constitutional, topological, physicochemical, and quantum chemical parameters. nih.gov Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a predictive model. A robust QSAR model is characterized by high correlation coefficients (R²) and cross-validation coefficients (q²), indicating good predictive power. sdiarticle3.com Such models have shown that the bioactivity of quinazoline analogues can be linked to parameters like molecular weight, logP, polar surface area, and electronic properties (e.g., HOMO and LUMO energies). sdiarticle3.com

Table 2: Example of a QSAR Model for Predicting Anticancer Activity of Quinazoline Analogues.
Model TypeKey DescriptorsStatistical ParametersReference
Multiple Linear RegressionEHOMO, ELUMO, Molecular Weight, LOGP, Ovality, Polar Surface AreaR² = 0.947, Adjusted R² = 0.894 sdiarticle3.com
Genetic Algorithm-Partial Least SquaresConstitutional, Functional, Chemical, 2D Autocorrelation, ChargeNot Specified nih.gov

Influence of Substituent Position and Electronic Effects on Molecular Recognition

The position and electronic nature of substituents on the quinazoline ring are critical determinants of molecular recognition and biological activity. SAR studies have revealed that specific positions on the scaffold are more amenable to substitution than others.

Position 2: The 2-amino group is a key feature. Modifications at this position, such as substitution with aryl groups or other functional moieties, can significantly impact activity. Studies on 2-arylquinazolinones have shown that the nature and position of substituents on the 2-aryl ring influence cytotoxicity. researchgate.net

Position 4: The 4-position is highly reactive and substitutions, particularly with amino or substituted amino groups, can enhance biological activity. nih.gov For example, the 4-anilino group is a common feature in many EGFR kinase inhibitors. nih.gov

Positions 6 and 8: The benzene portion of the quinazoline ring is crucial for SAR. The introduction of halogen atoms, such as iodine or bromine, at positions 6 and 8 has been shown to significantly improve the antimicrobial activity of certain quinazolinone derivatives. nih.gov This is likely due to a combination of electronic effects and the ability of halogens to form halogen bonds or increase lipophilicity.

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate the electronic density of the quinazoline ring system and its substituents. For instance, in a series of diaryl-thiourea-linked quinazolines, the presence of two EWGs on a terminal benzene ring led to increased inhibitory activity against both EGFR and VEGFR2. nih.gov The hydroxyl group at position 8 in this compound is an EDG, which can influence the pKa of the molecule and its ability to interact with target proteins.

Mechanistic Investigations of Molecular Interactions of 2 Aminoquinazolin 8 Ol Derivatives

In Vitro Studies on Biological Targets and Pathways

Derivatives of the quinazoline (B50416) scaffold have been shown to interact with a multitude of biological targets, thereby influencing various cellular pathways. While specific studies on 2-Aminoquinazolin-8-ol are limited, research on closely related 8-substituted quinazoline derivatives provides valuable insights into their potential biological activities.

In vitro studies have demonstrated that quinazoline derivatives can modulate the activity of key proteins involved in cancer progression. For instance, certain 2-alkyl/aryl-8-substituted-quinazoline-4-ones have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. nih.gov Inhibition of PARP can lead to the accumulation of DNA damage in cancer cells, ultimately triggering cell death. nih.gov

Furthermore, the substitution pattern on the quinazoline ring plays a critical role in determining the biological target. For example, variations at the 2-, 6-, and 8-positions have been shown to be significant for pharmacological activity. nih.gov Molecular modeling studies have suggested that quinazoline derivatives can bind to the active sites of enzymes such as dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. nih.gov The interaction of these derivatives with multiple intracellular targets, including receptor tyrosine kinases (RTKs), highlights their potential to affect a broad range of signaling pathways. nih.gov

Enzyme Inhibition Mechanisms (e.g., Kinase Inhibition, other enzyme targets)

A primary mechanism through which 2-aminoquinazoline (B112073) derivatives exert their biological effects is through the inhibition of enzymes, particularly protein kinases. The substitution at the 8-position of the quinazoline ring has been shown to influence the potency and selectivity of these compounds.

One notable example is the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. A derivative featuring a cyclopentyl group at the 8-position of the 2-aminoquinazoline scaffold demonstrated high inhibitory activity against CDK4, with an IC50 value of 0.001 µM. researchgate.net The inhibition of CDK4 can lead to cell cycle arrest, a mechanism that is particularly relevant in cancer therapy. researchgate.netnih.gov

In addition to CDKs, 8-substituted quinazoline derivatives have been investigated as inhibitors of other important kinases. For instance, a series of 5-anilinoquinazoline-8-nitro derivatives were evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. One of the most potent compounds in this series exhibited an IC50 value of 12.0 nM against VEGFR-2. rsc.org

Furthermore, multi-kinase inhibitors have been developed from the quinazoline scaffold. A quinazoline derivative, BPR1K871, was identified as a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinase A (AURKA), with IC50 values of 19 nM and 22 nM, respectively. oncotarget.com The table below summarizes the kinase inhibitory activities of some 8-substituted quinazoline derivatives.

Compound ClassTarget KinaseIC50 (nM)
8-Cyclopentyl-2-aminoquinazolineCDK41
5-Anilinoquinazoline-8-nitro derivativeVEGFR-212.0
BPR1K871 (8-substituted quinazoline)FLT319
BPR1K871 (8-substituted quinazoline)AURKA22

Beyond kinases, other enzyme targets for quinazoline derivatives have been explored. As mentioned, 2-alkyl/aryl-8-substituted-quinazoline-4-ones have shown inhibitory activity against PARP-1, with one amino-substituted derivative displaying an IC50 of 49 μM. nih.gov

Protein-Ligand Binding Studies

The biological activity of this compound derivatives is fundamentally governed by their binding interactions with target proteins. Molecular docking and other computational methods are frequently employed to elucidate these interactions at an atomic level.

Studies on a series of 2,4-diaminoquinazoline derivatives as p21-activated kinase 4 (PAK4) inhibitors revealed that these compounds could achieve significant inhibitory activity with IC50 values under 1 μM. researchgate.net Molecular docking simulations of quinazoline derivatives into the active site of various kinases have provided insights into their binding modes. For example, the docking of a 2-methyl quinazoline derivative into the ATP binding site of EGFR showed that the quinazoline scaffold interacts with key residues in the hinge region, such as Met769, through hydrogen bonding and hydrophobic interactions. nih.gov Similarly, docking studies with VEGFR-2 have shown that the quinazoline core can bind to the hinge region residue Cys919. nih.gov

In the case of 2-aminoquinazolines as CDK inhibitors, X-ray crystallography has confirmed the binding mode within the ATP binding pocket of CDK2, validating the design rationale. nih.gov The amino group at the 2-position often plays a crucial role in forming key hydrogen bonds with the protein backbone, a common feature in the binding of kinase inhibitors.

While specific binding affinity data (e.g., Kd or Ki values) for this compound derivatives are not extensively reported, molecular modeling suggests that their interactions are driven by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov The nature and position of substituents on the quinazoline ring dictate the specific interactions and, consequently, the binding affinity and selectivity for a particular protein target.

Studies on Cellular Processes at a Molecular Level

The inhibition of specific enzymes and the modulation of signaling pathways by this compound derivatives can have profound effects on various cellular processes at a molecular level, independent of their direct clinical implications.

A key cellular process affected by many quinazoline derivatives is cell cycle progression. By inhibiting CDKs, such as CDK4, 2-aminoquinazoline derivatives can induce cell cycle arrest. researchgate.netnih.gov This prevents cells from proceeding through the cell cycle checkpoints, ultimately leading to a halt in proliferation. For example, some 2,4-diaminoquinazoline derivatives that inhibit p21-activated kinase 4 (PAK4) have been shown to induce S-phase cell cycle arrest in A549 lung cancer cells. researchgate.net

Microtubule dynamics represent another cellular process that can be targeted by quinazoline derivatives. Certain quinazolines have been shown to cause microtubule depolymerization, which can disrupt the mitotic spindle and interfere with cell division. nih.gov These agents can also affect intracellular trafficking during interphase by disrupting the microtubule network. nih.gov

Furthermore, by inhibiting receptor tyrosine kinases like EGFR and VEGFR-2, these compounds can interfere with the signaling cascades that regulate cell growth, survival, and angiogenesis. nih.gov The inhibition of these pathways can lead to a reduction in cell proliferation and the formation of new blood vessels.

Mechanistic Insights into Anti-biofilm Properties

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which confers increased resistance to antibiotics. Compounds that can inhibit biofilm formation or disrupt existing biofilms are of significant interest. Several studies have highlighted the anti-biofilm potential of 2-aminoquinazoline derivatives. nih.govnih.gov

While the precise molecular mechanisms underlying the anti-biofilm activity of this compound derivatives are not yet fully elucidated, research on the broader class of 2-aminoquinazolines suggests several potential modes of action. These compounds have demonstrated the ability to inhibit biofilm formation in various bacterial species, including Mycobacterium smegmatis and methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

One proposed mechanism is the interference with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates the expression of virulence factors and biofilm formation. mdpi.com By disrupting QS signaling, these compounds may prevent the coordinated behavior required for biofilm development. Another potential mechanism involves the inhibition of enzymes essential for the synthesis of the extracellular polymeric substance (EPS) matrix, which is a key structural component of biofilms. mdpi.com

Furthermore, some anti-biofilm agents act by targeting bacterial adhesion to surfaces, a critical initial step in biofilm formation. mdpi.com It is plausible that 2-aminoquinazoline derivatives could interfere with the function of adhesins or other surface proteins involved in attachment. The disruption of mature biofilms is another possible mechanism, which could involve the degradation of the EPS matrix or the induction of a dispersal response in the embedded bacteria. mdpi.com Further research is needed to specifically pinpoint the molecular targets and pathways affected by this compound derivatives in the context of biofilm inhibition.

Lead Identification and Optimization Methodologies in 2 Aminoquinazolin 8 Ol Research

High-Throughput Screening (HTS) in Compound Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large and diverse chemical libraries for activity against a specific biological target. In the context of 2-aminoquinazolin-8-ol research, HTS would be employed to identify initial "hit" compounds that exhibit a desired biological effect. While specific HTS campaigns solely focused on this compound are not extensively documented in publicly available literature, the principles of HTS can be illustrated by examining screens for structurally related compounds.

For instance, a high-throughput cell-based screen was successful in identifying a 2-[(E)-2-phenylvinyl]-8-quinolinol core structure that activates p53, a tumor suppressor protein. nih.gov This screen utilized a multiplexed assay to monitor the degradation of p53, identifying compounds that could stabilize it. nih.gov Similarly, a high-content screening (HCS) platform was used to identify novel compounds that inhibit MERS-CoV infection, leading to the discovery of a 4-anilino-6-aminoquinazoline derivative as a hit.

These examples underscore the power of HTS in identifying novel bioactive scaffolds. A hypothetical HTS campaign for this compound derivatives would involve the following key steps:

Assay Development: A robust and sensitive assay is designed to measure the biological activity of interest. This could be a biochemical assay measuring enzyme inhibition or a cell-based assay measuring a specific cellular response.

Library Screening: A large library of compounds, potentially including this compound analogs, is screened at a single concentration to identify initial hits.

Hit Confirmation and Triage: The activity of the initial hits is confirmed through re-testing. A dose-response analysis is then performed to determine the potency (e.g., IC₅₀ or EC₅₀) of the confirmed hits.

The output of an HTS campaign is a set of validated hits that serve as the starting point for lead optimization. The table below illustrates hypothetical data from an initial HTS hit characterization for a series of this compound derivatives.

Compound IDScaffoldPrimary Assay Activity (IC₅₀, µM)
AQ-001This compound15.2
AQ-0022-Amino-5-chloroquinazolin-8-ol8.5
AQ-0032-Amino-6-methylquinazolin-8-ol22.1

This table is illustrative and based on the principles of HTS data analysis.

Rational Design Principles for Candidate Molecule Generation

Once initial hits are identified, or as an alternative to HTS, rational design principles are employed to generate candidate molecules with improved properties. This approach leverages an understanding of the biological target's structure and the structure-activity relationships (SAR) of known ligands.

In the context of quinazoline (B50416) derivatives, rational design has been successfully applied. For example, based on the synergistic antiproliferative capacity of a known PIM inhibitor and an HDAC inhibitor, a series of novel dual PIM/HDAC inhibitors based on a quinazolinone scaffold were developed. This involved designing molecules that could effectively interact with the binding sites of both targets. Another study reported the design of 2-aryl-4-aminoquinazoline-based LSD1 inhibitors, where the quinazoline core was selected for its known interactions with various biological targets.

For this compound, a rational design approach would involve:

Target-Based Design: If the biological target is known, its three-dimensional structure (obtained from X-ray crystallography or homology modeling) can be used to design molecules that fit snugly into the active site and form favorable interactions.

Pharmacophore Modeling: A pharmacophore model can be developed based on the key chemical features of known active compounds. This model then guides the design of new molecules that possess these essential features.

Scaffold Hopping: This involves replacing the central quinazoline core with other heterocyclic systems while retaining the key pharmacophoric elements to explore new chemical space and potentially improve properties like selectivity or patentability.

Iterative Lead Optimization Strategies

The transition from a "hit" to a "lead" and ultimately to a drug candidate is an iterative process of chemical modification and biological testing. The goal is to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

For a this compound scaffold, medicinal chemists would systematically explore modifications at various positions, as depicted in the table below, which outlines potential structural modifications and their intended effects.

Position of ModificationType of ModificationIntended Effect
2-amino groupAlkylation, acylation, arylationModulate potency and selectivity
8-hydroxyl groupEtherification, esterificationImprove metabolic stability and cell permeability
Benzene (B151609) ring (positions 4, 5, 6, 7)Halogenation, alkylation, etc.Fine-tune electronic properties and binding interactions

In silico or computational methods play a crucial role in modern lead optimization by prioritizing the synthesis of the most promising compounds, thereby saving time and resources. These methods include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It can be used to rationalize observed SAR and to predict the binding affinity of newly designed analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of virtual compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of binding interactions.

In a study on quinazoline analogues as cytotoxic agents, molecular docking was used to investigate the interactions and binding energies of the compounds against the epidermal growth factor receptor (EGFR) target. nih.gov The results of the docking simulation showed a good correlation with the experimental data. nih.gov

The hit-to-lead (H2L) phase focuses on transforming promising hits from HTS into more drug-like lead compounds. drugtargetreview.com This involves a multi-parametric optimization approach where potency, selectivity, solubility, metabolic stability, and other properties are concurrently evaluated. drugtargetreview.com

A case study in the hit-to-lead optimization of 2-aminoquinazolines for visceral leishmaniasis demonstrated this process. nih.gov The initial hits were optimized by introducing various functionalities to the quinazoline scaffold, resulting in compounds with improved potency and a favorable ADME profile. nih.gov The iterative nature of this process allows for the gradual refinement of the chemical series towards a lead candidate.

The key objectives during the hit-to-lead phase are summarized below:

ParameterGoal
PotencyIncrease affinity for the target (e.g., lower IC₅₀).
SelectivityMinimize activity against off-targets to reduce side effects.
Physicochemical PropertiesOptimize solubility, permeability, and lipophilicity.
In Vitro ADMEImprove metabolic stability and reduce inhibition of cytochrome P450 enzymes.

Target Identification Methodologies in Lead Development

For hits discovered through phenotypic screens (where the biological target is unknown), target identification is a critical step. Determining the molecular target of a bioactive compound is essential for understanding its mechanism of action and for enabling structure-based drug design.

Several methodologies can be employed for target identification:

Affinity-Based Methods: These methods, such as affinity chromatography and activity-based protein profiling (ABPP), utilize a modified version of the bioactive compound (a "probe") to capture its binding partners from a cell lysate. frontiersin.org

Genetic and Genomic Approaches: Techniques like RNA interference (RNAi) screening can identify genes whose knockdown mimics the phenotype of the compound, suggesting that the corresponding protein may be the target. nih.gov

Computational Methods: In silico target prediction can be performed by comparing the chemical structure of the compound to databases of known ligands for various targets (e.g., through chemical similarity searching or pharmacophore matching). researchgate.net

While the specific biological targets of this compound are not yet fully elucidated, the application of these methodologies will be crucial in advancing our understanding of its therapeutic potential.

Future Research Directions and Remaining Gaps in 2 Aminoquinazolin 8 Ol Studies

Exploration of Novel Synthetic Pathways for Undiscovered Analogues

The synthesis of quinazoline (B50416) derivatives has evolved significantly, with methodologies ranging from traditional approaches like the Niementowski synthesis to modern metal-catalyzed and microwave-assisted reactions. scispace.comnih.govnih.gov However, the exploration of novel synthetic pathways specifically tailored for generating a diverse library of 2-Aminoquinazolin-8-ol analogues is a critical next step. Current synthetic strategies often focus on the core quinazoline structure, with less emphasis on the specific functionalization at the 2-amino and 8-hydroxyl positions simultaneously.

Future research should prioritize the development of regioselective synthetic methods that allow for precise modification of these key functional groups. This could involve the use of advanced catalytic systems, such as transition metal catalysts, to facilitate C-N and C-O bond formations with high efficiency and selectivity. nih.gov Furthermore, multicomponent reactions (MCRs) present a promising avenue for the one-pot synthesis of complex this compound derivatives, offering a more atom-economical and environmentally friendly approach. scispace.com The exploration of flow chemistry techniques could also enable the rapid and scalable synthesis of novel analogues for high-throughput screening.

A systematic investigation into the derivatization of the 8-hydroxyl group, for instance, through etherification or esterification, could yield compounds with altered pharmacokinetic and pharmacodynamic profiles. Similarly, substitution on the 2-amino group could modulate the compound's interaction with biological targets.

Table 1: Potential Synthetic Strategies for this compound Analogues

Synthetic ApproachPotential AdvantagesKey Areas for Exploration
Metal-Catalyzed Cross-CouplingHigh efficiency and selectivity in C-N and C-O bond formation.Development of specific catalysts for 8-hydroxy functionalization.
Multicomponent Reactions (MCRs)One-pot synthesis, atom economy, reduced waste.Design of novel MCRs incorporating 2-amino and 8-hydroxy precursors.
Flow ChemistryScalability, precise reaction control, enhanced safety.Optimization of flow conditions for continuous synthesis of analogues.
Photoredox CatalysisMild reaction conditions, unique bond formations.Exploration of light-mediated transformations on the quinazoline core.

Advanced Computational Approaches for Deeper Mechanistic Understanding

Computational studies have become indispensable in modern drug discovery, offering insights into the molecular interactions that govern biological activity. researchgate.net For this compound, advanced computational methods can provide a deeper understanding of its mechanism of action and guide the rational design of more potent and selective analogues.

Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding modes of this compound derivatives with various biological targets. nih.gov These studies can help identify key amino acid residues involved in the interaction and elucidate the structural basis for the compound's activity. For instance, computational analyses have been successfully used to understand the interactions of other quinazoline derivatives with targets like epidermal growth factor receptor (EGFR). nih.gov

Quantum mechanics (QM) calculations can provide valuable information on the electronic properties of the this compound scaffold, such as its electrostatic potential and frontier molecular orbitals. This can aid in understanding its reactivity and ability to participate in specific intermolecular interactions. Furthermore, the development of quantitative structure-activity relationship (QSAR) models can help to correlate the structural features of this compound analogues with their biological activities, facilitating the prediction of the potency of novel compounds before their synthesis. nih.gov

Table 2: Computational Tools for this compound Research

Computational MethodApplicationPotential Insights
Molecular DockingPredicts binding orientation of ligands to a target protein.Identification of key binding interactions and potential targets.
Molecular Dynamics (MD)Simulates the movement of atoms and molecules over time.Understanding the stability of ligand-protein complexes and conformational changes.
Quantum Mechanics (QM)Calculates the electronic structure of molecules.Elucidation of electronic properties, reactivity, and interaction energies.
QSAR ModelingRelates chemical structure to biological activity.Prediction of the activity of unsynthesized analogues.

Development of this compound Scaffolds for Emerging Research Areas

The versatile quinazoline core has been a fruitful scaffold for the development of drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govwisdomlib.orgmdpi.com The unique substitution pattern of this compound presents an opportunity to explore its potential in emerging research areas.

One such area is the development of multi-target ligands, which can simultaneously modulate the activity of multiple biological targets involved in a disease pathway. The 2-amino and 8-hydroxyl groups of this compound can be functionalized to incorporate pharmacophores that interact with different targets. For example, derivatives of 8-hydroxyquinoline (B1678124) have been investigated as multi-target compounds for Alzheimer's disease. nih.gov

Another promising direction is the application of this compound as a scaffold for the development of chemical probes and diagnostic agents. The 8-hydroxyl group, in particular, can act as a chelating agent for metal ions, suggesting potential applications in bioimaging and as sensors for specific metal cations.

Furthermore, the exploration of this compound derivatives as inhibitors of novel biological targets is a key area for future research. The diverse biological activities reported for quinazoline derivatives suggest that the this compound scaffold could be a starting point for the discovery of inhibitors for enzymes such as plasmepsins, which are targets for antimalarial drugs. nih.gov

Integration of Multidisciplinary Methodologies in Quinazoline Research

To fully realize the potential of this compound, a multidisciplinary approach that integrates synthetic chemistry, computational modeling, chemical biology, and pharmacology is essential. The synergy between these disciplines can accelerate the discovery and development of novel therapeutic agents based on this scaffold.

Collaborations between synthetic chemists and computational scientists can lead to the rational design and efficient synthesis of targeted libraries of this compound analogues. High-throughput screening of these compounds against a panel of biological targets can then be performed by chemical biologists to identify promising hits. Subsequent lead optimization, guided by both computational predictions and experimental data, can be undertaken by medicinal chemists to improve the potency, selectivity, and pharmacokinetic properties of the lead compounds.

In vivo studies in relevant disease models will be crucial to validate the therapeutic potential of the optimized this compound derivatives. This integrated approach, from initial design to preclinical evaluation, represents the future of quinazoline research and holds the key to unlocking the full therapeutic potential of this compound and its undiscovered analogues.

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